2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom at the 2-position and a 5-methylisoxazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) catalysts.
Bromination of benzamide:
Coupling of the 5-methylisoxazole moiety with the brominated benzamide: This step involves the formation of a methylene bridge to link the two moieties, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify the functional groups on the benzamide or isoxazole moieties.
Cyclization reactions: The methylene bridge can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal chemistry: The compound’s unique structure allows for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic strategies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the isoxazole moiety, resulting in different biological activities.
5-methylisoxazole-4-carboxamide: Contains the isoxazole moiety but lacks the benzamide core, leading to distinct chemical and biological properties.
Uniqueness
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the combination of the benzamide core, bromine substitution, and the 5-methylisoxazole moiety. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research.
Properties
IUPAC Name |
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZISJVRDJPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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